Quinoline, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris-
Overview
Description
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- is a complex organic compound that features a quinoline moiety linked to a triazine core. This compound is notable for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- typically involves the reaction of quinoline derivatives with triazine compounds. One common method includes the substitution of chloride ions in cyanuric chloride with quinoline derivatives in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, often catalyzed by metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for nucleophilic substitution and metal catalysts like zinc trifluoromethanesulfonate for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, while the triazine core can form stable complexes with metal ions, affecting enzymatic activities . These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
Quinoline, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyl)tris- is unique due to its combination of quinoline and triazine structures, which endows it with a wide range of chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-[4,6-di(quinolin-2-yl)-1,3,5-triazin-2-yl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N6/c1-4-10-22-19(7-1)13-16-25(31-22)28-34-29(26-17-14-20-8-2-5-11-23(20)32-26)36-30(35-28)27-18-15-21-9-3-6-12-24(21)33-27/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCYKMDPCZMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NC(=N3)C4=NC5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762761 | |
Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108248-14-2 | |
Record name | 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)triquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90762761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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